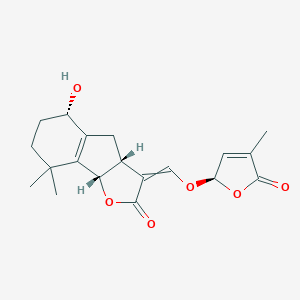

(+/-)-Strigol

説明

Discovery and Initial Characterization of (+)-Strigol as a Germination Stimulant

The history of strigolactones research began with the isolation of (+)-strigol. It was first identified in 1966 from the root exudates of cotton (Gossypium hirsutum), a plant that acts as a false host for Striga species. oup.comnih.govjst.go.jpresearchgate.net This initial discovery highlighted its function as a potent germination stimulant for parasitic weeds, particularly those belonging to the Striga and Orobanche genera. oup.comoup.com These parasitic plants pose a significant threat to agricultural crops, and their seeds are stimulated to germinate by chemical cues released from host roots. academie-sciences.frresearchgate.netoup.com While (+)-strigol was isolated in 1966, its full structure elucidation took nearly two decades, being completed by 1985. oup.comoup.comnih.govbbrc.in For a considerable period, (+)-strigol was the only naturally occurring strigolactone known. oup.comoup.combbrc.in The identification of strigol synthase in cotton has further illuminated the biosynthesis pathway of this key strigolactone. researchgate.net

Recognition of Strigolactones as a Novel Class of Phytohormones

Although initially known for their role in stimulating parasitic weed germination, the understanding of strigolactones expanded significantly with the realization that they also function as endogenous plant hormones. oup.comnih.govthegoodscentscompany.comnih.govoup.comresearchgate.netuva.nlfrontiersin.organnualreviews.orgtandfonline.comresearchgate.net This recognition solidified around 2008, approximately 40 years after the initial isolation of strigol. oup.comnih.govjst.go.jpoup.comuva.nlfrontiersin.orgnih.gov This classification was based on their diverse roles in controlling various aspects of plant development, particularly their effect on inhibiting bud outgrowth and regulating shoot branching. oup.comoup.comoup.comuva.nlfrontiersin.orgnih.gov This discovery marked a pivotal moment, leading to a surge in strigolactone research. oup.comoup.comnih.govjst.go.jpoup.comuva.nl Strigolactones are now understood to be carotenoid-derived molecules, with their biosynthesis involving enzymes like CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) and CCD8. nih.govresearchgate.netmdpi.com

Dual Roles of Strigolactones as Endogenous Plant Hormones and Exudate Signaling Molecules in the Rhizosphere

Strigolactones are particularly fascinating due to their dual functionality, acting both within the plant as endogenous hormones and outside the plant in the rhizosphere as signaling molecules. nih.govoup.comresearchgate.netuva.nlfrontiersin.orgtandfonline.comnih.govapsnet.orgnih.gov In the rhizosphere, the narrow zone of soil surrounding plant roots, strigolactones are exuded by roots and play a crucial role in mediating interactions with other organisms. nih.govresearchgate.netuva.nlfrontiersin.organnualreviews.orgtandfonline.comnih.govapsnet.orgnih.gov This includes their well-established role as germination stimulants for parasitic weeds like Striga and Orobanche. academie-sciences.frnih.govoup.comfrontiersin.organnualreviews.orgnih.govapsnet.orgfrontiersin.org Simultaneously, they act as host detection signals for beneficial arbuscular mycorrhizal (AM) fungi, promoting hyphal branching and facilitating the symbiotic relationship that enhances nutrient uptake, particularly under nutrient-deficient conditions. jst.go.jpresearchgate.netnih.govoup.comresearchgate.netuva.nlfrontiersin.organnualreviews.orgtandfonline.comnih.govmdpi.comapsnet.orgfrontiersin.org This dual nature means that strigolactone secretion can have both beneficial and detrimental outcomes for the plant. nih.govapsnet.org

Overview of Agricultural and Ecological Significance of Strigolactone Research

The multifaceted roles of strigolactones lend significant agricultural and ecological importance to their study. oup.comthegoodscentscompany.comnih.govoup.comresearchgate.netfrontiersin.orgresearchgate.netcenmed.comagriculturejournals.cz Their function as germination stimulants for parasitic weeds highlights their relevance in developing strategies for controlling these agricultural pests that cause substantial crop losses, particularly in regions like Africa. researchgate.netacademie-sciences.frresearchgate.net Research into strigolactones can lead to new control methods targeting the early stages of host-parasite interaction. researchgate.net Furthermore, their role in promoting symbiotic relationships with AM fungi presents opportunities to improve plant nutrient acquisition and enhance crop productivity, especially in nutrient-poor soils. researchgate.netoup.comresearchgate.netfrontiersin.orgtandfonline.commdpi.comfrontiersin.org Understanding how strigolactones influence plant architecture, such as shoot branching and root development, also has implications for optimizing crop growth and resource allocation. oup.comoup.comresearchgate.netuva.nlfrontiersin.orgtandfonline.comnih.govagriculturejournals.cz Strigolactones are also implicated in plant responses to various abiotic stresses, including drought, salinity, and nutrient deficiency, suggesting their potential in developing more resilient crops. researchgate.netfrontiersin.orgtandfonline.commdpi.comfrontiersin.orgagriculturejournals.cz The potential for utilizing strigolactones or their synthetic analogues in sustainable agriculture is a key area of ongoing research. researchgate.netresearchgate.netagriculturejournals.cz

特性

IUPAC Name |

(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFXXOPWCBSPAA-FTOGJNOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Strigolactones, Including Key Pathways Leading to +/- -strigol

Carotenoid Pathway Precursors for Strigolactone Biosynthesis

Strigolactones are derived from carotenoids, specifically from the C40 carotenoid all-trans-β-carotene encyclopedia.pubfrontiersin.orgnih.govoup.comoup.com. All-trans-β-carotene serves as the initial substrate in the strigolactone biosynthetic pathway frontiersin.orgoup.com. This highlights the connection between the carotenoid metabolic pathway and the production of these important signaling molecules biorxiv.orgoup.comresearchgate.net.

Enzymatic Conversions and Key Enzymes in Strigolactone Biosynthesis

The conversion of all-trans-β-carotene to strigolactones involves several key enzymatic steps catalyzed by specific enzymes frontiersin.orgencyclopedia.pubfrontiersin.orgoup.com. These enzymes include a carotenoid isomerase, carotenoid cleavage dioxygenases, and cytochrome P450 monooxygenases frontiersin.orgencyclopedia.pubscirp.orgnih.govbiorxiv.org.

Role of Carotenoid Isomerase D27

The first committed step in strigolactone biosynthesis is the isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the enzyme DWARF27 (D27) frontiersin.orgencyclopedia.pubfrontiersin.orgoup.combiorxiv.orgoup.comresearchgate.netnih.gov. D27 is an iron-containing protein localized in plastids nih.govmdpi.commdpi.com. This isomerization is crucial because 9-cis-β-carotene is the required substrate for the subsequent enzymatic cleavage steps frontiersin.orgoup.combiorxiv.org. Studies on d27 mutants in rice have shown increased tillering and reduced plant height, phenotypes associated with strigolactone deficiency, and these phenotypes can be rescued by the application of synthetic strigolactones nih.gov.

Carotenoid Cleavage Dioxygenases (CCD7 and CCD8)

Following the isomerization by D27, two carotenoid cleavage dioxygenases (CCDs), CCD7 and CCD8, act sequentially to cleave 9-cis-β-carotene frontiersin.orgencyclopedia.pubfrontiersin.orgoup.comscirp.orgapsnet.org. CCD7 cleaves 9-cis-β-carotene at the C9′-C10′ double bond, producing 9-cis-β-apo-10′-carotenal (a C27 aldehyde) and β-ionone (a C13 compound) oup.com. Subsequently, CCD8 acts on 9-cis-β-apo-10′-carotenal to produce carlactone (a C19 compound), which is a central precursor for all strigolactones frontiersin.orgencyclopedia.pubfrontiersin.orgnih.govoup.comapsnet.org. Mutations in CCD7 or CCD8 genes lead to strigolactone deficiency phenotypes, such as increased branching biologists.comapsnet.org.

Cytochrome P450 Monooxygenases (e.g., MAX1/CYP711A, CYP722C, CYP71AH)

Carlactone, produced in the plastids, is thought to be transported to the cytosol for further modifications catalyzed by cytochrome P450 monooxygenases biologists.comencyclopedia.pubfrontiersin.orgmdpi.com. Enzymes from the CYP711A family, often referred to as MORE AXILLARY GROWTH 1 (MAX1), play a conserved role in oxidizing carlactone to carlactonoic acid (CLA) nih.govoup.combiorxiv.orgresearchgate.net. This step is common to the biosynthesis of various strigolactone types nih.govoup.com.

Downstream of CLA, the biosynthetic pathways diverge, leading to the production of different strigolactone variants, including (+/-)-Strigol. The conversion of CLA to canonical strigol or orobanchol-type strigolactones involves species-specific functions of CYP711A or CYP722C enzymes nih.govresearchgate.net. For instance, in rice, certain MAX1 homologues (e.g., Os900, CYP711A2) can convert carlactone to 4-deoxyorobanchol via CLA and 18-hydroxycarlactonoic acid nih.gov. Other enzymes, such as those from the CYP722C subfamily, are involved in the stereoselective conversion of CLA to 5-deoxystrigol (5DS), a strigol-type SL, in plants like Lotus japonicus and cotton nih.govbiorxiv.org. The biosynthesis of strigol-type SLs like sorgomol from 5-deoxystrigol has also been reported, involving enzymes like CYP728B35 in sorghum wur.nl. The precise enzymatic steps leading directly to this compound from 5-deoxystrigol or other intermediates can vary between species and are areas of ongoing research.

Diversification of Strigolactone Biosynthetic Pathways and Structural Variants (e.g., Strigol-type vs. Orobanchol-type)

The strigolactone family exhibits structural diversity, primarily in the tricyclic lactone (ABC) ring system, while possessing a conserved methylbutenolide (D) ring connected via an enol-ether bridge biologists.comresearchgate.netoup.comresearchgate.net. Canonical strigolactones are categorized into two main types based on the stereochemistry of the B-C ring junction: strigol-type and orobanchol-type biologists.comresearchgate.netnih.govwur.nl. Strigol-type strigolactones, including (+)-Strigol, have a β orientation at the B-C ring junction, while orobanchol-type strigolactones, such as (−)-Orobanchol, have an α orientation biologists.comwur.nl.

The diversification of strigolactone structures occurs downstream of the common precursor carlactonoic acid (CLA) nih.govoup.combiorxiv.org. Different plant species produce varying profiles of strigolactones, and the specific enzymes involved in the later steps of the pathway determine the final structural variants nih.govoup.comwur.nl. For example, while rice produces orobanchol-type strigolactones like orobanchol and 4-deoxyorobanchol, tomato primarily produces orobanchol nih.govwur.nl. Sorghum, on the other hand, typically produces strigol-type SLs such as 5-deoxystrigol and sorgomol nih.govwur.nl. The stereoselective synthesis of these different types is mediated by species-specific enzymes, including different members of the CYP711A and CYP722C families, and potentially other enzymes like sulfotransferases (e.g., LGS1 in sorghum) nih.govbiorxiv.orgresearchgate.netwur.nl.

Regulation of Strigolactone Biosynthesis

Strigolactone biosynthesis is tightly regulated in plants in response to various environmental cues and internal signals biologists.comfrontiersin.org. One of the most well-established regulatory mechanisms is the induction of strigolactone production under conditions of phosphate starvation biologists.comoup.comfrontiersin.org. Low phosphate availability strongly increases the biosynthesis and exudation of strigolactones, which in turn promotes symbiotic interactions with arbuscular mycorrhizal fungi, aiding in phosphate uptake biologists.comoup.comfrontiersin.org. Nitrogen starvation can also increase strigolactone production apsnet.orgfrontiersin.org.

Feedback regulation also plays a significant role in controlling strigolactone levels. High levels of strigolactones or mutations in strigolactone signaling components can lead to the upregulation of strigolactone biosynthesis genes, such as CCD7 and CCD8, indicating a negative feedback loop biologists.commdpi.comnih.gov. Plant hormones like auxin and gibberellins have also been implicated in the regulation of strigolactone biosynthesis mdpi.comfrontiersin.orgnih.govoup.com. Auxin can regulate the biosynthesis of SLs using different genes in the carotenoid biosynthesis pathway encyclopedia.pub. Gibberellic acid (GA) treatment has been shown to reduce strigolactone levels in rice roots and root exudates, and this regulation is dependent on GA signaling components nih.govoup.com.

The expression of strigolactone biosynthesis genes can also be tissue-specific and influenced by developmental stages scirp.orgmdpi.com. For instance, D27 and CCD8 transcripts are often found at high levels in roots, a major site of strigolactone biosynthesis scirp.orgmdpi.com.

Interactive Data Table: Key Enzymes in Carlactone Biosynthesis

| Enzyme Name | Gene Family/Type | Role in Biosynthesis | Cellular Localization |

| DWARF27 (D27) | Carotenoid Isomerase | Isomerization of all-trans-β-carotene to 9-cis-β-carotene | Plastid |

| CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) | Carotenoid Cleavage Dioxygenase | Cleavage of 9-cis-β-carotene | Plastid |

| CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) | Carotenoid Cleavage Dioxygenase | Conversion of 9-cis-β-apo-10′-carotenal to carlactone | Plastid |

Interactive Data Table: Key Enzymes in Canonical Strigolactone Diversification

| Enzyme Family/Type | Examples (Species) | Substrate(s) | Product(s) | Strigolactone Type Produced |

| Cytochrome P450 Monooxygenase (CYP711A/MAX1) | MAX1 (Arabidopsis), Os900 (Rice) | Carlactone (CL) | Carlactonoic acid (CLA), 4-deoxyorobanchol (4DO) | Both (depending on species) |

| Cytochrome P450 Monooxygenase (CYP722C) | CYP722C (L. japonicus, Cotton, Tomato) | Carlactonoic acid (CLA) | 5-deoxystrigol (5DS), Orobanchol | Strigol-type or Orobanchol-type (species-specific) |

| Sulfotransferase | LGS1 (Sorghum) | 18-hydroxycarlactonoic acid (18-OH-CLA) | 5-deoxystrigol (5DS), 4-deoxyorobanchol (4DO) | Both (in sorghum) |

Molecular Perception and Signal Transduction Mechanisms of Strigolactones

Identification and Characterization of Strigolactone Receptors (e.g., DWARF14/DAD2)

Key to strigolactone perception are the α/β-hydrolase fold proteins, notably DWARF14 (D14) in Arabidopsis thaliana and rice (Oryza sativa), and DECREASED APICAL DOMINANCE 2 (DAD2) in petunia (Petunia hybrida). oup.comnih.govportlandpress.comfrontiersin.orgnih.govfrontiersin.org These proteins function as the primary receptors for strigolactones. Structural studies of D14 and DAD2 have revealed a canonical α/β-fold hydrolase domain containing a ligand-binding pocket and a catalytic triad (Ser-His-Asp). nih.govnih.govfrontiersin.org Upon binding strigolactone molecules, these receptors undergo conformational changes that are crucial for initiating the downstream signaling events. acs.orgbiorxiv.orgresearchgate.net D14/DAD2 orthologs are highly conserved across different plant species, underscoring their essential role in strigolactone signaling. frontiersin.org

Enzymatic Activity of Strigolactone Receptors and Ligand Hydrolysis

A distinctive feature of D14/DAD2 receptors is their enzymatic activity as α/β-hydrolases. nih.govportlandpress.comfrontiersin.org They are capable of hydrolyzing strigolactone molecules at the enol-ether linkage, resulting in the cleavage of the molecule into a tricyclic lactone part (ABC-ring) and a butenolide product (D-ring). nih.govportlandpress.comfrontiersin.org This hydrolysis can lead to a covalent modification of the catalytic histidine residue within the receptor's active site. nih.gov

The precise role of this enzymatic activity in signal initiation has been a subject of research. While hydrolysis occurs, some studies suggest that the intact strigolactone molecule triggers the active signaling state of D14, and hydrolysis might primarily function in deactivating the bioactive strigolactone after signal transmission. nih.gov Conversely, other research indicates that ligand hydrolysis enhances the active state population of the receptor or that even enzymatically inactive receptor mutants can still transduce a strigolactone signal, suggesting the relationship between hydrolysis and signaling is complex and potentially involves multiple mechanisms. nih.govacs.orgbiorxiv.orgresearchgate.netnih.gov

Ubiquitination-Dependent Protein Degradation in Strigolactone Signaling

A central mechanism in strigolactone signal transduction is the targeted degradation of specific repressor proteins via the ubiquitin-proteasome pathway. frontiersin.orgoup.commdpi.comnih.govnih.govescholarship.orgchinbullbotany.comsciengine.comnih.gov

SCF Complex Components (SKP1, CULLIN, F-box protein MAX2/D3)

This degradation process is mediated by an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. frontiersin.orgnih.govescholarship.org The SCF complex is a multi-subunit assembly where the F-box protein is responsible for recognizing and binding to the target protein slated for degradation. In strigolactone signaling, the F-box protein component is MORE AXILLARY GROWTH2 (MAX2) in Arabidopsis and DWARF3 (D3) in rice. frontiersin.orgnih.govescholarship.orgescholarship.org MAX2/D3 interacts with SKP1 (such as ASK1 in Arabidopsis) and a CULLIN protein (like AtCullin1 or OsCullin1) to form the functional SCFMAX2/D3 complex. frontiersin.orgescholarship.org The interaction between the strigolactone-bound D14/DAD2 receptor and the MAX2/D3 F-box protein is crucial for linking hormone perception to the degradation machinery and is promoted by the presence of strigolactones. nih.govportlandpress.comnih.govfrontiersin.org

Degradation of Repressor Proteins (e.g., D53/SMXL6/7/8)

The primary targets for ubiquitination and degradation in the strigolactone signaling pathway are transcriptional repressor proteins belonging to the D53/SMXL (SUPPRESSOR OF MAX2-LIKE) family. These include SMXL6, SMXL7, and SMXL8 in Arabidopsis and D53 in rice. oup.commdpi.comnih.govnih.govescholarship.orgchinbullbotany.comsciengine.comnih.govescholarship.org These SMXL/D53 proteins act as repressors that inhibit the expression of genes involved in processes like shoot branching. nih.govchinbullbotany.comsciengine.com Upon strigolactone perception, the formation of a complex involving the strigolactone-bound D14/DAD2, the SCFMAX2/D3 complex, and the SMXL/D53 repressors leads to the ubiquitination of the repressors. mdpi.comnih.govnih.govescholarship.orgnih.govescholarship.org Polyubiquitination marks these proteins for degradation by the 26S proteasome, thereby removing the transcriptional repression and activating downstream gene expression, ultimately leading to the observed strigolactone responses. nih.govnih.govescholarship.orgnih.govfrontiersin.org The degradation of D14 itself can also be promoted by strigolactones, potentially serving as a negative feedback mechanism to limit signal duration and intensity. nih.govnih.govfrontiersin.org

Functional Diversification within the D14 and KAI2 Receptor Families

The D14 receptor family is closely related to the KARRIKIN-INSENSITIVE2 (KAI2) receptor family, both belonging to the α/β-hydrolase fold protein superfamily. frontiersin.orgaspb.orgfrontiersin.org Phylogenetic studies suggest that KAI2 is the ancestral receptor, and the D14 lineage evolved later through gene duplication events in vascular plants. aspb.orgfrontiersin.orgbiorxiv.orgresearchgate.net

While D14 primarily perceives strigolactones, KAI2 receptors perceive karrikins, which are smoke-derived signals that promote seed germination, and likely also an as-yet-unidentified endogenous signal referred to as KAI2-ligand (KL). frontiersin.orgoup.comaspb.orgfrontiersin.orgbiorxiv.org Although both D14 and KAI2 pathways converge on the downstream signaling component MAX2, they mediate distinct physiological responses and target different members of the SMXL protein family for degradation. frontiersin.orgoup.comfrontiersin.org Further diversification within the KAI2 family has occurred in specific plant lineages, such as the parasitic Orobanchaceae, where duplication and specialization of KAI2-like genes have contributed to their high sensitivity to strigolactones as germination stimulants. aspb.org This highlights how the evolution of these receptor families has led to the perception of different but related signals and the control of diverse developmental processes.

Biological Functions and Ecological Interactions Mediated by Strigolactones

Regulation of Plant Development and Architecture

Strigolactones play a key role in shaping plant architecture above and below ground mdpi.comnih.gov.

Modulation of Root System Architecture

Strigolactones also influence root system architecture, although their effects can vary depending on the plant species. They have been suggested to promote primary root growth and adventitious root formation while repressing lateral root formation in some species. Conversely, other reports indicate a promotion of lateral root development and root hair formation, particularly under conditions of phosphate starvation. For instance, in tomato plants under phosphorus deficiency, exogenous strigolactones stimulated primary root and lateral root number. Strigolactone-depleted plants maintained under continuous phosphorus deprivation showed reduced root growth. Strigolactones are involved in the plant's adaptive responses to nutrient deficiencies, such as low nitrogen and phosphate levels, by regulating root development. They can promote root hair elongation and increase root hair density in response to low phosphate, which helps increase the root surface area for nutrient acquisition.

Other Developmental Processes (e.g., Secondary Stem Growth, Leaf Senescence)

Beyond branching and root architecture, strigolactones are involved in other developmental processes. They have been reported to regulate secondary growth, which is the thickening of stems and roots nih.gov. Strigolactones positively regulate cambial activity, the tissue responsible for secondary growth, and this function appears to be conserved across species. This regulation involves interaction with the auxin signaling pathway. Strigolactones also play a role in promoting leaf senescence.

Establishment of Symbiotic Associations

Strigolactones are crucial for mediating beneficial interactions in the rhizosphere, particularly with arbuscular mycorrhizal fungi .

Recruitment and Hyphal Branching Stimulation of Arbuscular Mycorrhizal Fungi (AMF)

Strigolactones released from plant roots act as rhizosphere signaling molecules that attract AMF hyphae towards the plant and stimulate extensive hyphal branching chem960.commdpi.com. This pre-symbiotic hyphal branching is considered a crucial step in the formation of arbuscular mycorrhizae, increasing the contact between the fungus and the host root and facilitating root penetration. Specific strigolactones, including strigol and 5-deoxystrigol, have been identified in root exudates and shown to promote hyphal branching in AMF chem960.com. This stimulation occurs at very low concentrations, as low as 10-13 M for Gigaspora rosea. The enhanced hyphal development increases the surface area available for nutrient absorption, particularly phosphorus, benefiting the host plant . Strigolactone production and exudation by plants are often induced under phosphate starvation, further emphasizing their role in facilitating nutrient uptake through AMF symbiosis.

Fungal Mitochondrial Metabolism Activation by Strigolactones

One of the rapid effects of strigolactones on AMF is the stimulation of fungal mitochondrial metabolism chem960.com. Within minutes of exposure to strigolactones, AMF cells exhibit increased mitochondrial density, changes in mitochondrial shape and movement, and a rapid increase in respiratory rate. This activation of oxidative metabolism leads to increased ATP production and the utilization of stored lipids, providing the energy and resources necessary for hyphal growth and branching. This metabolic stimulation precedes visible hyphal branching and is considered a significant effect of strigolactones on AM fungi. Studies using the synthetic strigolactone analogue GR24 have demonstrated this rapid mitochondrial response in various AMF species, including Gigaspora rosea and Glomus intraradices.

Interaction with Root Parasitic Plants

Strigolactones are perhaps best known for their role in the parasitic relationship between host plants and root parasitic weeds of the Orobanchaceae family, such as Striga spp. (witchweeds) and Orobanche spp. (broomrapes) nih.govcsic.esmeiji.ac.jpapsnet.orgapsnet.orgoup.com. These parasitic plants pose a significant threat to agriculture worldwide, causing substantial yield losses meiji.ac.jpapsnet.orgnih.govenglish-meiji.net.

Host-Parasite Specificity and Chemotaxis

Host-parasite specificity in Orobanchaceae is influenced by the qualitative and quantitative differences in strigolactone exudation by host plants, as well as the ability of different parasite species to perceive and respond to specific strigolactones nih.govcambridge.orgoup.comresearchgate.net. While some parasitic plant species exhibit broad host ranges and respond to a variety of strigolactones, others are more specialized and show germination specificity towards the exudates of their particular hosts oup.comresearchgate.net.

(+/-)-Strigol, being one of the first identified strigolactones from hosts like cotton and maize, plays a role in the specificity of Striga species that are responsive to this compound nih.govnih.govru.nlcambridge.org. The differential recognition of various strigolactones by different broomrape species is thought to be a significant factor determining their host specificity cambridge.orgresearchgate.net. For example, some Orobanche species respond specifically to strigol, while others may respond to different strigolactones like fabacyl acetate or orobanchol cambridge.orgresearchgate.net.

Beyond germination, strigolactones also function as chemoattractants, guiding the growth of parasitic plant radicles towards the host root nih.govresearchgate.net. This directed growth, known as chemotaxis or host tropism, is crucial for the parasite to locate and attach to the host root after germination nih.govresearchgate.net. Studies have demonstrated that strigolactones function as host-derived chemoattractants for parasitic plants like Phtheirospermum japonicum and Striga hermonthica nih.govresearchgate.net. This chemotactic response to strigolactones is observed in parasitic members of the Orobanchaceae but not in non-parasitic plants nih.gov.

Mechanisms of Host Recognition and Early Infection Stages

The recognition of host-derived strigolactones by parasitic plant seeds is the initial step in establishing the parasitic relationship nih.govenglish-meiji.netoup.comcambridge.org. This perception triggers the physiological processes leading to germination nih.govoup.comnih.gov. Parasitic plants have evolved specific receptors to detect exogenous strigolactones apsnet.orgnih.gov. These receptors are typically α/β hydrolases, such as those belonging to the KAI2d family in Orobanchaceae apsnet.orgnih.gov. These receptors are related to the KARRIKIN INSENSITIVE 2 (KAI2) receptors found in other plants, which perceive smoke-derived butenolides (karrikins) apsnet.orgnih.gov. In parasitic plants, the binding pocket of these KAI2d receptors has evolved to specifically bind strigolactones apsnet.org.

Upon perceiving strigolactones, the parasitic plant seed undergoes germination, and the emerging radicle grows towards the host root, guided by the strigolactone gradient (chemotaxis) nih.govresearchgate.net. Once the radicle makes contact with the host root, further signals are exchanged, leading to the formation of a haustorium, a specialized invasive organ that attaches to the host root and penetrates its tissues to establish a vascular connection researchgate.netresearchgate.net. While strigolactones are the primary signals for germination and chemotaxis, other host-derived factors and molecular interactions are involved in haustorium formation and the subsequent stages of infection researchgate.netrseco.org.

Interestingly, some studies suggest that endogenous strigolactones within the parasitic plant itself may also play a role in regulating the infection process frontiersin.org. For example, in tomato plants infected with Phelipanche ramosa, strigolactone-deficient tomato lines showed increased infection levels and faster parasite development, suggesting a potential role for host strigolactones in defense against parasitic plant invasion frontiersin.org. This indicates a complex interplay between host and parasite strigolactones throughout the infection process.

The ability of parasitic plants to detect and respond to strigolactones at extremely low concentrations highlights the sensitivity and efficiency of this host recognition system apsnet.orgoup.com. Understanding the molecular mechanisms of strigolactone perception and signaling in parasitic plants is crucial for developing effective control strategies aimed at disrupting this vital host recognition step meiji.ac.jpapsnet.orgenglish-meiji.net.

Chemical Synthesis of +/- -strigol and Strigolactone Analogues for Research and Application

Challenges in Isolation and Need for Synthetic Approaches

Natural strigolactones, including strigol, are typically produced by plants in very low quantities and exuded from the roots. researchgate.netresearchgate.netnih.gov This low natural abundance makes their isolation and purification from plant sources challenging and economically unfeasible for large-scale applications. researchgate.netnih.govacs.orgresearchgate.net The process of recovering these compounds from root exudates, even using techniques like aeroponic systems, is difficult. researchgate.net

Furthermore, the complex chemical structures of natural strigolactones present challenges for isolation and structural analysis, particularly in establishing the correct stereochemistry. d-nb.info Early attempts to isolate the chemical factors responsible for inducing parasitic weed seed germination from host plant root exudates were often unsuccessful. ru.nl While strigol was isolated from cotton, a non-host, its significance for host-parasite interaction was initially uncertain until similar compounds like sorgolactone were found in host plants. d-nb.info

These difficulties in obtaining sufficient quantities of natural strigolactones have necessitated the development of synthetic approaches. researchgate.netnih.govacs.org Synthetic methods allow for the production of strigol and its analogues in larger amounts required for extensive biological evaluation, mechanistic studies, and potential practical applications in agriculture. researchgate.netnih.govacs.orgresearchgate.net

Synthetic Strategies for (+/-)-Strigol

The chemical synthesis of natural strigolactones, including this compound, is a challenging endeavor, often requiring multi-step linear sequences. researchgate.netd-nb.info Since the structure of (+)-strigol was established in 1972, numerous synthetic studies have been conducted, with several total and partial syntheses reported. ru.nlpurdue.edu

More recent research has explored efficient routes for synthesizing strigolactones and their derivatives, including palladium-catalyzed cascade reactions. One such method involves a palladium-catalyzed oxidative carbonylation/carbocyclization/carbonylation/alkoxylation cascade reaction starting from enallenes. This approach forms multiple new bonds in a single step and has been used to prepare both naturally occurring and artificial strigolactones. nih.govacs.org

Early synthetic approaches to strigolactones often involved the separation of racemic mixtures through diastereomer formation and chromatographic purification. researchgate.net Progress has been made with the development of chiral columns and, more recently, enantioselective syntheses to improve the yield and stereospecificity. researchgate.net

Despite these advancements, the synthesis of natural strigolactones remains complex and can be lengthy, making it economically challenging for large-scale production compared to simpler synthetic analogues. researchgate.netru.nl

Design and Synthesis of Synthetic Strigolactone Analogues

Due to the complexity and low natural abundance of strigolactones, significant effort has been directed towards the design and synthesis of synthetic analogues and mimics. researchgate.netnih.govd-nb.infomdpi.comnih.gov The goal is to create compounds with simpler structures that retain the desired biological activities of natural SLs but are easier and more economical to synthesize in larger quantities. nih.govd-nb.infomdpi.comnih.govoup.com

Synthetic analogues are often designed based on the core structural features believed to be essential for bioactivity, particularly the C and D rings and the enol ether linkage. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net These simplified structures can still exhibit appreciable bioactivity and are valuable tools for research and potential agricultural applications. nih.govmdpi.comresearchgate.net

GR24 is a widely used synthetic strigolactone analogue that serves as a standard in many biological studies. nih.govmdpi.comoup.commdpi.comuva.nl It was developed from the strigol blueprint and contains a tricyclic lactone system (A, B, and C rings) connected to a furan-2-one ring (D) via an enol-ether bond. mdpi.com While GR24 has a more complex structure than some simplified mimics, its synthesis has been improved for multigram preparation. mdpi.commdpi.com Other typical SL analogues include Nijmegen-1 and EM1. nih.gov

The design of synthetic analogues often involves modifying or simplifying the A, B, and C rings while retaining the crucial D-ring and the connection to it. d-nb.infomdpi.comfrontiersin.orgnih.govmdpi.com This approach has led to the development of various simplified structures that mimic the activity of natural SLs. mdpi.comnih.govmdpi.com

Structure-Activity Relationship Studies (e.g., Importance of C-D Ring Moiety, Stereochemistry)

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of the strigolactone molecule are essential for its various biological activities and for guiding the design of effective synthetic analogues. These studies have consistently highlighted the importance of the C and D rings, the enol ether bridge connecting them, and the stereochemistry, particularly at the C-2' position of the D-ring. researchgate.netd-nb.infofrontiersin.orgnih.govmdpi.comnih.gov

The C-D ring moiety is considered the essential structure for stimulating seed germination in parasitic weeds and for promoting hyphal branching in arbuscular mycorrhizal fungi. frontiersin.orgnih.gov Modifications to the D-ring can reduce or alter bioactivity. frontiersin.orgnih.gov The methyl substituent at the C-4' position of the D-ring is also considered essential for germination stimulant activity. nih.govmdpi.com

Stereochemistry plays a critical role in strigolactone activity. researchgate.netd-nb.infofrontiersin.orgnih.govacs.org The R-configuration at C-2' of the D-ring is particularly important for hormonal activity in some plant processes, such as rice tillering. d-nb.info While most natural SLs have the 2'-R configuration, the stereochemistry at C-20 (which is equivalent to C-2' in the D-ring) was found to be irrelevant for shoot branching inhibition in peas when treated with natural SLs like strigol and orobanchol. d-nb.info Analogues with the R-configured butenolide moiety have shown enhanced biological activity, emphasizing the significance of this stereochemical feature. researchgate.net Compounds with an unnatural D-ring configuration may induce biological effects unrelated to typical strigolactone responses. researchgate.net

While the C-D part and stereochemistry are crucial, SAR studies also indicate that the enol ether link between the C and D rings can sometimes be replaced by other linkages, such as alkoxy or imino ether, with only a small decrease in activity, depending on the specific biological response. frontiersin.orgnih.gov Structural changes in the A, B, and C rings can also influence activity, and variations in these rings distinguish different families of natural strigolactones. frontiersin.orgnih.gov

Development of Simplified Strigolactone Mimics

Building upon SAR studies, simplified strigolactone mimics have been developed. These compounds often lack the complete tricyclic (ABC) scaffold of canonical strigolactones but retain the bioactive D-ring or a similar functional equivalent, connected to a different structural motif, such as an aromatic or heterocyclic ring. researchgate.netmdpi.comnih.govmdpi.comnih.gov

The synthesis of these mimics is generally simpler and more cost-effective than that of natural strigolactones or more complex analogues like GR24. mdpi.comnih.govmdpi.com Simplified mimics are designed to be easily accessible from readily available starting materials. mdpi.comnih.govmdpi.com

Examples of simplified mimics include those with an aryloxy-, arylthia-, or aroyloxy-substituent at the C-5 position of the D-ring. mdpi.com Some mimics are derived from phenols or benzothiazole units connected to the furan-2-one ring. mdpi.com Hybrid mimics derived from plant growth regulators like auxin have also been synthesized. ru.nl These simplified structures can effectively mimic various biological activities of natural strigolactones, including stimulating parasitic weed seed germination and affecting fungal growth. mdpi.commdpi.comnih.govru.nl

The mode of action for some SL mimics is thought to involve the detachment of the hydroxy D-ring upon interaction with a protein receptor. mdpi.comru.nl

Synthesis of Fluorescent Strigolactone Analogues for Bio-imaging

To facilitate the study of strigolactone perception, distribution, and mode of action at the cellular and molecular levels, fluorescent strigolactone analogues and mimics have been synthesized. mdpi.comcornell.edulew.ronih.govresearchgate.net These compounds incorporate a fluorescent tag, allowing researchers to visualize their location and movement within plant tissues or microbial structures using bio-imaging techniques. mdpi.comcornell.edulew.ronih.govresearchgate.net

Fluorescent SL analogues are valuable molecular probes for identifying and characterizing strigolactone receptors in plants, parasitic weeds, and arbuscular mycorrhizal fungi. mdpi.comcornell.edulew.ro By tracking the fluorescent signal, researchers can gain insights into where strigolactones bind and how they are processed within cells. cornell.edulew.roresearchgate.net

The design of fluorescent analogues involves linking a fluorophore molecule to a strigolactone structure or mimic while retaining biological activity. mdpi.comlew.ronih.gov Examples include fluorescent SL mimics derived from 1,8-naphthalimide, where the naphthalimide ring system is connected to a furan-2-one moiety. mdpi.comlew.ronih.govresearchgate.net The chemical group on the fluorophore can influence the fluorescent properties of the analogue. mdpi.comnih.gov Fluorescent derivatives have also been developed for cyanoisoindole strigolactone analogues (CISAs) and PL-series analogues. lew.ro

These fluorescent tools contribute significantly to the mechanistic understanding of strigolactone effects in various biological systems. mdpi.comlew.roresearchgate.net

Potential of Synthetic Strigolactone Analogues in Agricultural Innovations

The diverse biological activities of strigolactones make synthetic analogues and mimics promising candidates for various agricultural applications aimed at improving crop productivity and sustainability. nih.govmdpi.comnih.govoup.comresearchgate.netmdpi.commdpi.comnih.govcornell.eduscispace.comgoogle.com

One major area of application is the control of parasitic weeds, such as Striga and Orobanche species, which cause significant crop losses globally. d-nb.inforu.nloup.comresearchgate.netru.nl Synthetic strigolactone analogues can be used to induce the suicidal germination of these weed seeds in the absence of a host plant, thereby depleting the seed bank in the soil. oup.comresearchgate.netru.nlgoogle.comru.nl The availability of easily synthesized and potent germination stimulants is a prerequisite for implementing this strategy. oup.com

Strigolactone analogues also hold potential for improving plant architecture and growth. They can regulate shoot branching (tillering in cereals) and root development, leading to more desirable plant structures for specific agricultural purposes. oup.commdpi.comscispace.comgoogle.com For instance, they can be used to suppress branching to direct resources into main branches or to modulate root architecture for improved nutrient and water uptake. oup.commdpi.comgoogle.com

Furthermore, synthetic SL analogues can enhance beneficial symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi. d-nb.infooup.comresearchgate.netmdpi.comscispace.com By stimulating hyphal branching of AM fungi in the rhizosphere, these compounds can promote the establishment of mycorrhizal symbiosis, which improves plant nutrition and stress tolerance. d-nb.infooup.comresearchgate.netmdpi.comscispace.com

Research also suggests that strigolactones play a role in plant responses to abiotic stresses, such as drought and salinity. nih.govfrontiersin.orgresearchgate.netmdpi.comscispace.com Synthetic analogues could potentially be used to enhance crop resistance to these stresses, leading to increased yields, particularly in challenging environments. nih.govresearchgate.netmdpi.comscispace.com Studies have shown that exogenous application of synthetic analogues like GR24 can improve drought tolerance in some crops. mdpi.com

The development of stable and easily applicable synthetic strigolactone analogues with potent and specific activities is crucial for their successful implementation in sustainable agriculture. oup.comresearchgate.netmdpi.comru.nl Ongoing research focuses on identifying compounds with improved properties for field applications. oup.comru.nl

Suicidal Germination Strategy for Parasitic Weed Management

The suicidal germination strategy is an attractive control method for eradicating parasitic weeds like Striga and Orobanche species, which cause significant crop yield reductions globally. ru.nlfrontiersin.orgmdpi.com These weeds require exposure to specific chemical substances, primarily strigolactones, present in host or even some non-host root exudates, to stimulate their seed germination. nih.govru.nlfrontiersin.orgmdpi.comjst.go.jp The suicidal germination approach involves applying a germination-stimulating agent to infested soil before sowing a crop. ru.nlfrontiersin.org This triggers the parasitic seeds to germinate in the absence of a host plant, leading to their death due to the lack of a connection for nutrient uptake. ru.nljst.go.jpresearchgate.net

(+)-Strigol was the first natural strigolactone identified as a potent germination stimulant for Striga lutea. nih.govbbrc.inresearchgate.netru.nlthegoodscentscompany.com While natural strigolactones are highly active, their low natural abundance and structural instability limit their direct use in weed control. frontiersin.org This has led to the development and evaluation of synthetic strigolactone analogues for their potential in suicidal germination. researchgate.netnih.govresearchgate.netfrontiersin.orgru.nlfrontiersin.org

Synthetic analogues like GR24, GR7, GR5, Nijmegen-1, and T-010 offer promising prospects for eliminating parasitic weeds through suicidal germination. frontiersin.org Studies have shown that some synthetic analogues exhibit high bioactivity in stimulating the germination of Striga hermonthica and Orobanche crenata seeds. ru.nl For example, the analogue Nijmegen 1, prepared from N-phthaloylglycine, demonstrated high bioactivity, with its enantiomers showing significant differences in activity. ru.nl Halogenated GR24 analogues, such as 7-bromo-GR24 and 7-fluoro-GR24, have also been synthesized and shown to strongly promote Orobanche cumana seed germination, with lower EC50 values compared to (+)-GR24 and rac-GR24. frontiersin.org 7FGR24, in particular, was found to be a strong germination promoter with high binding affinity for the SL receptor ShHTL7. frontiersin.org

The effectiveness of this strategy relies on the ability of the applied compounds to induce high germination rates in the parasitic weed seeds in the soil. mdpi.comjst.go.jp Different parasitic plant species can show varying responsiveness to different strigolactones and their analogues, indicating specific structural requirements for germination induction. frontiersin.org Research continues to focus on identifying and synthesizing stable and highly active strigolactone agonists for practical application in the field. researchgate.netjst.go.jp

Enhancement of Plant Stress Resilience (Biotic and Abiotic)

Strigolactones, including this compound and its analogues, are increasingly recognized for their role in enhancing plant resilience to both biotic and abiotic stresses. mdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgencyclopedia.pubnih.govfrontiersin.orgmdpi.comresearchgate.nettaylorfrancis.comresearchgate.net Abiotic stresses, such as drought, salinity, extreme temperatures (heat and cold), and nutrient deficiency, significantly impair plant growth and crop yield. nih.govtaylorfrancis.com Biotic stresses, caused by pathogens and pests, also pose a major threat to plant health. mdpi.com

SLs influence various plant physiological processes and gene expressions that contribute to stress tolerance. nih.gov Under abiotic stress conditions, exogenous application of strigolactone analogues like GR24 has been shown to induce the biosynthesis of endogenous SLs in plants, which in turn can alleviate the damage caused by the stress. nih.govresearchgate.net SLs contribute to stress resistance by protecting photosynthesis, enhancing the plant's antioxidant capacity, and promoting beneficial symbiotic relationships with arbuscular mycorrhizal fungi. nih.govresearchgate.netresearchgate.net

Studies have demonstrated the positive effects of exogenous SL analogues on plants under various abiotic stresses. For instance, application of GR24 to drought-stressed plants has been reported to increase photosynthesis rate, stomatal conductance, and the activity of antioxidant enzymes. mdpi.com Under salinity stress, SLs can help mitigate negative effects by reducing oxidative damage. mdpi.com Exogenous application of GR24 has been shown to increase leaf chlorophyll content, photosynthetic activity, and antioxidant metabolism in salt-stressed seedlings, while inhibiting the production of reactive oxygen species (ROS) and malondialdehyde (MDA). mdpi.com

Strigolactones also play a role in plant responses to temperature stress. They have been reported to positively regulate cold tolerance in species like Arabidopsis, pea, and tomato. embopress.org Research indicates that SLs enhance freezing tolerance by promoting the cold-induced expression of CBF genes, which are key regulators of cold acclimation. embopress.org This involves the interaction of the SL signaling component MAX2 with the transcription factor WRKY41, leading to WRKY41 degradation and subsequent alleviation of CBF repression. embopress.org

The interplay between SLs and other plant hormones, such as abscisic acid (ABA), salicylic acid (SA), auxin, cytokinin (CK), and jasmonic acid (JA), is crucial in jointly regulating plant stress resistance. nih.govresearchgate.net SLs can influence root architecture and shoot branching, which are important adaptive traits under stress conditions like nutrient deficiency and drought. nih.govresearchgate.net

While research highlights the potential of SLs and their analogues in enhancing stress resilience, further studies are needed to fully elucidate the underlying mechanisms and optimize application strategies for different plant species and environmental conditions. nih.govresearchgate.netmdpi.com

Improvement of Nutrient Uptake and Plant Health through AMF Stimulation

Plants release strigolactones into the soil, which act as signals to attract AMF hyphae towards the roots and stimulate hyphal branching. mdpi.complos.orgmdpi.comencyclopedia.pubnih.govscilit.comresearchgate.net This increased branching expands the surface area available for nutrient absorption from the soil, particularly for immobile nutrients like phosphorus. mdpi.comencyclopedia.pub Studies have shown that strigol and other strigolactones extracted from plant root exudates promote extensive hyphal branching in AMF. mdpi.comencyclopedia.pub Synthetic counterparts have also demonstrated comparable findings. mdpi.comencyclopedia.pub

The stimulation of AMF by strigolactones leads to enhanced nutrient uptake by the plant. mdpi.comencyclopedia.pub AMF hyphae can explore a larger volume of soil than root hairs, access nutrients that are otherwise inaccessible to the plant, and solubilize nutrients from solid soil particles and organic matter. mdpi.com They can also convert inorganic forms of macronutrients into plant-assimilable molecules. mdpi.com This improved nutrient acquisition contributes significantly to enhanced plant growth and development. mdpi.comencyclopedia.pub

Beyond nutrient uptake, the symbiotic interaction between AMF and plants, facilitated by strigolactones, confers additional benefits to plant health. AMF symbiosis can increase plant resistance to both biotic and abiotic stresses. mdpi.comencyclopedia.pubnih.gov This includes improved water uptake and increased tolerance to environmental challenges such as drought, salinity, and nutrient stress. mdpi.comencyclopedia.pubnih.gov AMF can also induce systemic resistance in plants, making them more resistant to pathogens and pests. encyclopedia.pub

Research indicates that strigolactones strongly and rapidly stimulate AMF, even at very low concentrations (as low as 10-13 M). plos.orgnih.govscilit.comresearchgate.netnih.gov This stimulation is associated with rapid changes in fungal cells, including an increase in mitochondrial density and respiration, suggesting a metabolic activation that supports hyphal growth and colonization. plos.orgnih.govscilit.comresearchgate.netnih.gov

Advanced Research Methodologies Applied in Strigolactone Studies

Analytical Techniques for Strigolactone Quantification and Identification

Precise quantification and identification of strigolactones, which are typically present at very low concentrations in plant tissues and exudates, are crucial for understanding their biological activities. Hyphenated techniques combining chromatography with mass spectrometry are the cornerstone of strigolactone analysis. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is routinely applied for the simultaneous profiling and quantification of strigolactones isolated from various plant matrices. researcher.liferesearchgate.net Other mass spectrometry-based methods, including GC-MS, LC-MS/MS, HR-DART-MS, and DESI-MS, are also utilized, with newer ambient techniques like HR-DART-MS and DESI-MS offering the advantage of requiring only simple sample preparation. researchgate.netdntb.gov.ua

Methodologies often involve initial steps of analyte enrichment and purification using techniques such as solid phase extraction (SPE) or adsorption on charcoal to minimize losses and remove interfering substances from complex plant matrices or root exudates. researchgate.netresearchgate.net Optimized UHPLC-MS/MS methods have demonstrated high sensitivity, achieving attomolar detection limits for strigolactones in small samples. researchgate.net For instance, a validated UHPLC-MS/MS method allowed for the routine analysis of seven strigolactones in tomato root exudates and extracts, with limits of quantification ranging from 0.05 µg/L for 5-deoxystrigol to 0.96 µg/L for solanacol. researchgate.net Another study using LC/MS/MS was able to quantify strigol at concentrations as low as 0.1 pg/µL, sorgolactone at 0.5 pg/µL, and orobanchol at 1 pg/µL. researchgate.net

The development of sensitive and reliable analytical methods is essential for accurately determining strigolactone levels in different plant species and under varying environmental conditions, such as nutrient stress. researcher.liferesearchgate.net

| Analytical Technique | Strigolactones Analyzed | Sample Matrix | Sensitivity (Example) | Recovery (Example) | Citation |

|---|---|---|---|---|---|

| UHPLC-MS/MS | Strigol, Orobanchol, 5-Deoxystrigol | Rice | LODs 0.6-1.2 pg/g FW | 83-96% | researcher.life |

| UHPLC-MS/MS | Seven SLs | Tomato (exudates/extracts) | LOQs 0.05-0.96 µg/L | Not specified | researchgate.net |

| LC/MS/MS | Strigol, Sorgolactone, Orobanchol | Red Clover | Quantification limits: Strigol 0.1 pg/µL, Sorgolactone 0.5 pg/µL, Orobanchol 1 pg/µL | Not specified | researchgate.net |

Genetic Approaches and Mutant Analysis

Genetic approaches, particularly the analysis of strigolactone-deficient and -insensitive mutants, have been instrumental in elucidating the physiological functions and signaling pathways of strigolactones. researchgate.net By comparing the phenotypes of these mutants to wild-type plants, researchers can infer the roles of strigolactones in various developmental processes. For example, studies using rice d3 and d14 mutants, which are insensitive to the synthetic strigolactone analog GR24, have provided insights into the regulation of mesocotyl elongation and crown root development by strigolactones. researchgate.net Strigolactone-deficient mutants often exhibit increased shoot branching, a classic phenotype associated with strigolactone deficiency. Analysis of mutants involved in strigolactone biosynthesis or signaling has revealed that strigolactones positively regulate the length of crown roots and may influence root development through the control of cell division. researchgate.net Genetic analysis also helps in understanding how strigolactone signaling interacts with other hormonal pathways and environmental cues, such as phosphate starvation, which is known to induce strigolactone production. researchgate.netresearchgate.net

In Vitro and In Silico Studies for Elucidating Molecular Mechanisms

In vitro and in silico studies play a vital role in understanding the molecular mechanisms of strigolactone action, including their interactions with receptor proteins and downstream signaling components. In silico approaches, such as molecular docking and molecular dynamics simulations, are widely used to predict the binding affinity and interaction patterns of strigolactones and their analogs with target proteins. researchgate.netisnff-jfb.comunipa.itresearchgate.netresearchgate.net These computational methods allow researchers to explore the structural requirements for ligand-receptor binding and to identify potential binding sites. researchgate.netisnff-jfb.com For instance, in silico studies have investigated the binding of strigol, sorgomol, and orobanchol to proteins like TNF-α, suggesting potential biological activities beyond plant development. isnff-jfb.com Molecular docking has also been used to study the interaction of compounds, including (+)-strigol, with enzymes like aldose reductase. researchgate.net

In vitro studies, often conducted in conjunction with in silico analyses, involve biochemical assays to validate the predicted interactions and assess the biological activity of strigolactones. researchgate.netunito.it These can include assays to measure enzyme inhibition, receptor binding, or cellular responses. The combination of in silico predictions and in vitro experimental validation provides a powerful approach for dissecting the molecular basis of strigolactone function and identifying potential applications in various fields. researchgate.netunito.it

Structural Biology Techniques for Receptor Analysis

Structural biology techniques are essential for determining the three-dimensional structures of strigolactone receptors and other proteins involved in their signaling pathways. X-ray crystallography is a key technique used to obtain high-resolution structures of proteins, providing detailed information about their active sites and ligand-binding pockets. science.gov Although specific examples of (+/-)-Strigol receptor crystallography were not prominently detailed in the provided snippets, the importance of structural biology, including X-ray crystallography, in understanding hormone-receptor interactions is highlighted. science.gov Such structural information is crucial for guiding in silico studies and understanding the molecular basis of strigolactone perception and downstream signaling events. The availability of protein structures, such as those in the Protein Data Bank (PDB), supports research into the molecular interactions of strigolactones. researchgate.netdntb.gov.ua

Bio-imaging Techniques for Strigolactone Localization and Activity

Bio-imaging techniques allow for the visualization of strigolactone distribution within plant tissues and the observation of cellular and developmental processes influenced by strigolactones. Advanced microscopy methods, including light-sheet microscopy (LSFM), super-resolution microscopy, Airyscan microscopy, structured illumination microscopy (SIM), and micro-computed tomography (micro-CT), offer high spatial and temporal resolution for studying plant structures and dynamics. researchgate.netkalasalingam.ac.in While directly imaging strigolactone molecules can be challenging due to their size and concentration, these techniques are valuable for observing the downstream effects of strigolactones on plant morphology, cellular structures like the microtubule cytoskeleton, and symbiotic interactions. researchgate.netresearchgate.net For instance, microscopy has been used to study changes in root system architecture and microtubule organization in response to phosphate availability, a process influenced by strigolactones. researchgate.net Techniques like LA-ICP-MS can also be used for elemental imaging to visualize the distribution of nutrients like phosphate within plant tissues, providing context for strigolactone-mediated responses to nutrient stress. asps.org.au These imaging modalities provide crucial visual evidence to complement biochemical and genetic studies of strigolactone function.

Evolutionary Trajectory of Strigolactone Signaling and Functions

Origin and Diversification of Strigolactone Biosynthesis Pathways Across Plant Lineages

The biosynthesis of strigolactones is an ancient trait within the plant kingdom, with evidence suggesting its origin predates the diversification of land plants. Studies have indicated that freshwater algae of the Charales order are capable of synthesizing SLs, implying the pathway was present before the evolution of embryophytes. biologists.com The core strigolactone biosynthesis pathway involves a series of enzymatic steps starting from carotenoids, specifically all-trans-β-carotene. biologists.comnih.gov Key enzymes in this pathway include DWARF27 (D27), which isomerizes all-trans-β-carotene to 9-cis-β-carotene, and two carotenoid cleavage dioxygenases (CCD7 and CCD8), which further process the molecule. biologists.comnih.gov These initial steps occur in the plastid, yielding carlactone (CL), a common precursor for various strigolactones. biologists.comnih.gov Carlactone is then exported to the cytoplasm, where further modifications, involving enzymes like those from the CYP711 family (MAX1), lead to the production of diverse strigolactones, including strigol and orobanchol. biologists.comnih.gov

The presence of all enzymes in the core SL synthesis pathway has been traced back to, or before, the base of land plants. nih.gov This is consistent with the detection of SLs in various land plant lineages, including bryophytes and angiosperms. biologists.comnih.govscirp.org While the core pathway is ancient, diversification has occurred, leading to the production of different SL variants across plant groups. For instance, the moss Physcomitrella patens is suggested to primarily produce carlactone, correlating with the absence of a MAX1 orthologue in this species. nih.gov The evolutionary history of SL diversification, particularly the relationship between orobanchol-type and strigol-type SLs, remains an area of ongoing research. wur.nl

Evolution of Strigolactone Receptors and Their Functional Divergence

The perception of strigolactones in plants is primarily mediated by α/β-hydrolase receptors belonging to the DWARF14 (D14) and KARRIKIN INSENSITIVE2 (KAI2) protein family. aspb.orgnih.govfrontiersin.orgresearchgate.net Phylogenetic analyses suggest that the KAI2 lineage is ancestral in land plants. aspb.orgnih.govresearchgate.net The D14 clade, responsible for canonical strigolactone perception in flowering plants, likely arose from a duplication event of a KAI2 gene, potentially prior to the evolution of spermatophytes. aspb.orgfrontiersin.org

The evolution of these receptors involved functional divergence. While D14 proteins are recognized as the primary receptors for strigolactones in angiosperms, KAI2 proteins are primarily associated with the perception of karrikins (smoke-derived compounds) and an unknown endogenous signal referred to as KAI2-ligand (KL). aspb.orgfrontiersin.orgresearchgate.net However, the distinction is not absolute, and some KAI2 proteins, particularly in basal land plants and parasitic plants, may also perceive strigolactones. nih.govfrontiersin.orgresearchgate.net

Structural analyses indicate that the earliest members of the DDK (D14/DLK2/KAI2) lineage structurally resemble KAI2, and SL receptors in non-seed plants may not possess a D14-like structure. nih.govresearchgate.net This suggests that strigolactone perception may have evolved gradually through neofunctionalization within the DDK lineage, with relatively relaxed structural requirements compared to KAI2-mediated signaling. nih.govresearchgate.netresearchgate.net The canonical D14-type SL receptors, along with their downstream signaling components like specific SMAX1-LIKE (SMXL) proteins, appear to be a more recent innovation, primarily found in flowering plants. nih.govtombennettlab.orgoup.com

Adaptive Evolution of Strigolactone Functions in Plant-Microbe and Plant-Plant Interactions

Strigolactones play crucial roles in mediating interactions between plants and other organisms in the rhizosphere, and these functions have undergone adaptive evolution. A key beneficial interaction is the symbiosis with arbuscular mycorrhizal (AM) fungi. nih.govoup.comfrontiersin.org Plants exude strigolactones from their roots, which act as signals to attract and induce hyphal branching in AM fungi, facilitating the establishment of the symbiotic relationship. nih.govoup.comfrontiersin.orgasm.org This interaction is particularly important for nutrient uptake, especially phosphorus, and is often enhanced under nutrient-limited conditions. asm.orgfrontiersin.orgmdpi.com The role of strigolactones in promoting AM symbiosis is considered evolutionarily ancient. nih.gov

In addition to beneficial interactions, strigolactones also mediate interactions with detrimental organisms, particularly root parasitic plants like Striga and Orobanche species. oup.comfrontiersin.orgfrontiersin.org These parasitic plants have evolved the ability to detect host-derived strigolactones in the soil, using them as a cue to trigger seed germination. scirp.orgwur.nloup.comfrontiersin.org This allows the parasite to germinate only when a potential host is nearby, which is essential for their obligate parasitic lifestyle. scirp.orgoup.comfrontiersin.org

The dual role of strigolactones as signals for both beneficial AM fungi and detrimental parasitic plants highlights an evolutionary trade-off. Plants benefit from the enhanced nutrient uptake facilitated by AM fungi, but they also risk attracting parasitic weeds. The diversity of strigolactone structures produced by different plant species may reflect adaptations to optimize beneficial interactions while minimizing the risk of parasitic infestation. nih.gov

Strigolactones may also play a role in plant-plant interactions, potentially influencing the growth and development of neighboring plants. oup.comnih.gov

Hypothesis of Signal Hijacking by Parasitic Plants from Ancient Symbiotic Pathways

The hypothesis of signal hijacking proposes that parasitic plants evolved their ability to sense host-derived strigolactones by co-opting signaling pathways that were originally involved in ancient symbiotic interactions, particularly with arbuscular mycorrhizal fungi. nih.govasm.orgchem960.com Given the ancient nature of the plant-AM fungal symbiosis and the role of strigolactones as signals in this interaction, it is plausible that parasitic plants evolved to "eavesdrop" on these existing communication signals. nih.govoup.comresearchgate.net

This hypothesis is supported by the observation that strigolactones activate responses in both AM fungi and parasitic plants. nih.gov While the downstream signaling pathways diverge, the initial perception of strigolactones shares common molecular components, such as the D14/KAI2 receptor family. aspb.orgnih.govfrontiersin.orgresearchgate.net The amplification and diversification of KAI2-like genes specifically in parasitic plants of the Orobanchaceae family, correlated with their germination response to strigolactones, further support the idea that these receptors were adapted for detecting host signals. aspb.orgnih.govresearchgate.net

The ability of parasitic plants to germinate in response to exogenous strigolactones, despite often retaining the genetic capacity for strigolactone biosynthesis themselves, suggests an evolutionary shift towards relying on host signals for germination timing. scirp.org This hijacking mechanism provides a significant adaptive advantage for obligate parasites, ensuring germination occurs in close proximity to a host plant. scirp.orgoup.comfrontiersin.org

Here is a summary table illustrating the presence and function of strigolactone-related components across different plant lineages based on the provided information:

| Plant Lineage | Strigolactone Biosynthesis | Core Biosynthesis Enzymes (D27, CCD7, CCD8) | Carlactone Production | MAX1 Orthologue | Canonical D14 Receptor | KAI2 Receptor (general) | SL Perception | Primary SL Function(s) |

| Charophyte Algae | Yes (suggested) | Present (suggested) | Yes (suggested) | Unknown | Absent | Present | Unknown | Unknown (potentially hormonal) |

| Bryophytes (Mosses) | Yes | Present | Yes (primarily) | Absent/Diverged | Absent | Present | Yes | Development (e.g., protonema elongation) biologists.com |

| Lycophytes | Yes | Present | Yes | Unknown | Absent (canonical) | Present | Yes | Unknown (beyond KAI2 function) aspb.orgfrontiersin.org |

| Angiosperms (Flowering Plants) | Yes | Present | Yes | Present | Present (canonical) | Present | Yes | Development (shoot branching, etc.), AM symbiosis, Parasitic plant germination stimulant biologists.comoup.comfrontiersin.org |

| Parasitic Plants (Orobanchaceae) | Yes (genes retained) scirp.org | Present (genes retained) scirp.org | Yes (genes retained) | Present (genes retained) | Present (adapted) aspb.orgnih.govresearchgate.net | Present (diversified) aspb.orgnih.govfrontiersin.orgresearchgate.net | Yes | Germination stimulant (hijacked signal) scirp.orgoup.comfrontiersin.orgfrontiersin.org |

Note: This table is a simplified representation based on the provided text and aims to highlight the evolutionary trends discussed. Specific details may vary between species within each lineage.

Research Outlook and Broader Scientific Implications

Current Challenges and Unanswered Questions in Strigolactone Research

Despite significant progress in understanding strigolactone biosynthesis, signaling, and functions, several challenges and unanswered questions persist. One major challenge is the low abundance of natural strigolactones produced by plants, which complicates research efforts researchgate.net. The chemical synthesis of strigolactones, including the various stereoisomers of strigol, is complex, although progress has been made in developing synthetic analogues like GR24 researchgate.netresearchgate.net.

Understanding the full diversity of naturally occurring strigolactones and their specific biological roles remains an open question. Over 30 different strigolactones have been identified, and their structures can vary among plant species nih.gov. The precise chemical structure of the endogenous strigolactone that functions as a hormone in the above-ground parts of plants is still unknown nih.gov. There are also hints of unidentified sources of SLs and potentially unknown SL-like molecules with important signaling functions nih.gov.

The mechanisms of strigolactone signaling are still being fully elucidated. While the DWARF14 (D14) receptor, an α/β hydrolase, has been identified as a key component in perceiving strigolactones, the complete downstream signaling pathway is not yet fully understood nih.govnih.govfrontiersin.orgmdpi.com. There is uncertainty about whether the primary targets of SL signaling are transcriptional or involve other mechanisms, although a rapid non-transcriptional response involving the removal of PIN1 auxin exporter proteins has been observed nih.gov. The exact mechanisms by which D14 and the related KAI2 receptor mediate signaling, and the extent of overlap between their pathways, are active areas of research nih.gov.

Furthermore, the evolutionary history of strigolactone synthesis and signaling across the diverse land plant lineages presents many unanswered questions nih.gov. While core synthesis enzymes appear ancestral, canonical strigolactone signaling via D14 seems to be a more recent innovation within seed plants nih.gov. The functional significance of the structural diversity of strigolactones, particularly the different configurations of the C-ring (strigol-type vs. orobanchol-type), and how plants control this stereochemistry, are also areas requiring further investigation frontiersin.org.

The interaction and crosstalk between strigolactones and other phytohormones, such as auxins, cytokinins, and abscisic acid, are complex and not fully characterized bohrium.comfrontiersin.orgnih.govbohrium.com. Elucidating these intricate signaling networks is crucial for a comprehensive understanding of how strigolactones regulate plant development and stress responses frontiersin.orgnih.gov.

Future Directions in Elucidating Strigolactone Mechanisms and Roles

Future research in strigolactone biology will likely focus on addressing the current challenges through various approaches. Developing more efficient and cost-effective methods for synthesizing natural strigolactones and their analogues is crucial for wider research and potential agricultural applications researchgate.net. This includes designing simpler analogues that retain bioactivity oup.com.

Further efforts are needed to identify and characterize the full spectrum of naturally occurring strigolactones in different plant species and under varying environmental conditions nih.gov. Advanced analytical techniques will be essential to accurately measure the minute concentrations of SLs in plant tissues and exudates researchgate.netfrontiersin.org.

Detailed investigations into the strigolactone signaling pathway downstream of the D14 receptor are necessary to identify the key transcriptional factors and target genes involved frontiersin.org. Understanding the molecular mechanisms by which SLs interact with other hormones and integrate into broader signaling networks will also be a key focus bohrium.comfrontiersin.orgnih.gov.

Exploring the functional significance of strigolactone structural diversity, including the role of different stereoisomers like those of strigol, is important for understanding their specific activities in plant development, symbiotic interactions, and parasitic weed germination researchgate.netfrontiersin.org. Research into how plants regulate the stereochemistry during biosynthesis could potentially lead to the artificial control of SL structures for targeted applications frontiersin.org.

Investigating the evolutionary trajectory of strigolactone synthesis and signaling across a wider range of land plant species will provide insights into the diversification of these pathways and their adaptation to different ecological niches nih.gov.

Translational Applications of Strigolactone Research for Sustainable Agriculture

The unique biological activities of strigolactones present significant opportunities for developing sustainable agricultural practices nih.govresearchgate.netannualreviews.orgmdpi.com. The ability of strigolactones, including strigol, to stimulate the germination of parasitic weeds like Striga and Orobanche offers a promising strategy for their control nih.govontosight.airesearchgate.netparasiticplants.org. This can be exploited through "suicidal germination," where synthetic strigolactones or analogues are applied to stimulate weed seed germination in the absence of a host plant, leading to their death parasiticplants.orgbioengineer.orgmdpi.comresearchgate.net. Field trials have demonstrated the potential of this approach researchgate.netresearchgate.net.

Strigolactones also play a vital role in promoting symbiotic relationships between plants and arbuscular mycorrhizal fungi (AMF), which enhance nutrient uptake, particularly phosphate, and improve plant resilience to stress nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com. Leveraging strigolactone signaling can improve mycorrhizal colonization and nutrient use efficiency in crops researchgate.netmdpi.comoup.com.

Furthermore, strigolactones influence plant architecture by inhibiting shoot branching and modifying root development, which can be beneficial for optimizing resource allocation and improving crop yield, especially under nutrient-deficient conditions nih.govbohrium.comresearchgate.netfrontiersin.orgnih.govmdpi.comresearchgate.net. Modifying SL signaling pathways through genetic manipulation or the application of SL analogues can lead to improved crop varieties with desired architectural traits frontiersin.orgnih.govbohrium.com.

Strigolactones also contribute to plant tolerance to various abiotic stresses, including drought, salinity, and nutrient starvation nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govbohrium.comresearchgate.net. Understanding and manipulating SL pathways can enhance crop resilience in challenging environments nih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.net.

Translational applications can involve the direct use of synthetic strigolactones or analogues as agrochemicals, or the development of crop varieties with modified strigolactone production or signaling through breeding or genetic engineering nih.govresearchgate.netresearchgate.netbohrium.com.

Contribution of Strigolactone Studies to Fundamental Plant Science

Research into strigolactones has significantly advanced our understanding of fundamental plant science in several areas. The discovery of strigolactones as a new class of plant hormones has expanded the known repertoire of signaling molecules that regulate plant growth and development nih.govresearchgate.netoup.com. Studies on strigolactone biosynthesis and signaling pathways have provided valuable insights into carotenoid metabolism and hormone perception and transduction mechanisms in plants nih.govfrontiersin.orgmdpi.comnih.gov.

The role of strigolactones in mediating interactions between plants and other organisms, both beneficial (AMF) and detrimental (parasitic weeds), has shed light on the complex chemical communication occurring in the rhizosphere nih.govontosight.airesearchgate.netparasiticplants.orgmdpi.comoup.com. This has opened new avenues for studying plant-microbe and plant-plant interactions.

Investigations into how strigolactones influence plant architecture and resource allocation, particularly in response to nutrient availability, have deepened our understanding of plant plasticity and adaptation to environmental changes frontiersin.orgnih.govmdpi.comresearchgate.net. The interplay between strigolactones and other phytohormones provides a model system for studying the intricate networks that govern plant development bohrium.comfrontiersin.orgnih.gov.